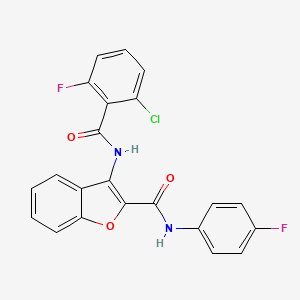

3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamido and fluorobenzamido derivatives involves the reaction of relevant unsubstituted imidazo pyridazines with N-(hydroxymethyl) benzamides. These compounds demonstrate significant activity in various assays, indicating their potential utility in chemical research and development (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has been studied through methods such as X-ray diffraction. These studies reveal complex molecular conformations and supramolecular aggregation patterns, highlighting the intricate nature of these molecules (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of fluorobenzamide derivatives is influenced by the presence of fluorine, which affects their interaction with various chemical agents. For instance, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions that are key to introducing fluorine into the benzamide structure, demonstrating the compound's versatile chemical behavior (Mukherjee, 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Derivatives

A series of novel coumarin-3-carboxamide derivatives, which includes compounds structurally related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial and anticancer properties. While showing little activity against bacteria, certain derivatives demonstrated potential in inhibiting cancer cell growth, particularly against HepG2 and HeLa cancer cell lines. The study highlighted the importance of benzamide functionality in anticancer activity, suggesting that modifications in the benzamide moiety could lead to compounds with significant therapeutic potential (Phutdhawong et al., 2021).

Crystal Structure and Computational Analysis

The crystal structure and vibrational properties of compounds closely related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide were investigated. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was synthesized and characterized, with its crystal structure determined by X-ray diffraction. This research provides valuable insights into the molecular conformation and potential interactions of such compounds, which could be crucial for understanding their biological activity and optimizing their properties for specific applications (Saeed et al., 2010).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic compounds, such as propyzamide, using TiO2-loaded adsorbent supports, has been studied. While not directly involving 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, this research highlights the potential application of related benzamide compounds in environmental remediation. The study demonstrates how adsorbent supports can enhance the rate of mineralization of organic pollutants, suggesting that benzamide derivatives could be functionalized or supported on adsorbents for environmental applications (Torimoto et al., 1996).

Antifungal Applications

Benzofuran-1,2,3-triazole hybrids, structurally similar to the compound , were synthesized and evaluated for their antifungal potential. One particular derivative showed significant activity against wet brown-rot fungi, indicating the potential use of such compounds in developing new antifungal agents. This research points to the broader applicability of benzofuran and benzamide derivatives in addressing fungal infections and preserving materials against fungal decay (Abedinifar et al., 2020).

Eigenschaften

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF2N2O3/c23-15-5-3-6-16(25)18(15)21(28)27-19-14-4-1-2-7-17(14)30-20(19)22(29)26-13-10-8-12(24)9-11-13/h1-11H,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPBXFQSGOAYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)